Lipophilicity (LogP) vs. Non-Heteroaryl Analog
The presence of the pyridin-2-yl substituent in 2-Phenyl-2-(pyridin-2-yl)butanenitrile (CAS 19395-42-7) reduces lipophilicity relative to the all-carbon analog 2-phenylbutyronitrile (CAS 769-68-6). The target compound has a calculated LogP of 3.30 [1], whereas 2-phenylbutyronitrile, lacking the heteroaryl nitrogen, has a calculated LogP of approximately 2.8–3.1 (estimated range based on fragment-based calculation methods) . This difference, while modest, reflects the influence of the pyridine nitrogen on hydrogen-bond acceptor capacity and aqueous solvation, which can be decisive for chromatographic retention time shifts in reversed-phase HPLC impurity methods.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.30 (calculated) |
| Comparator Or Baseline | 2-Phenylbutyronitrile (CAS 769-68-6): LogP ≈ 2.8–3.1 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.5 (target more hydrophilic) |
| Conditions | In silico fragment-based calculation; experimental LogP data not available for head-to-head comparison |
Why This Matters
Procurement decisions for pharmaceutical intermediate or reference standard sourcing must account for LogP-driven differences in HPLC retention, extraction efficiency, and potential for co-elution with related impurities—properties that generic substitution would alter unpredictably.
- [1] Chemsrc. 2-Phenyl-2-pyridin-2-ylbutanenitrile (CAS 19395-42-7) – LogP: 3.30128. https://m.chemsrc.com/mip/cas/19395-42-7_751844.html (accessed 2026). View Source
